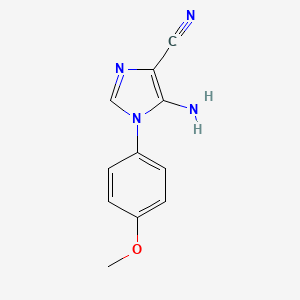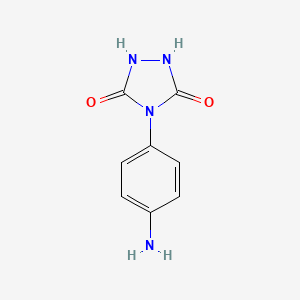
5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile
Descripción general
Descripción
The compound 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and their presence in various natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 4-aminoimidazole-5-carbonitrile derivatives has been achieved from hydrogen cyanide (HCN), which is a potential prebiotic pathway leading to the formation of purines, essential components of nucleic acids . Another study demonstrates the synthesis of 4,4'-bi-1H-imidazol-2-ones from 5-amino-alpha-imino-1H-imidazole-4-acetonitriles using alkyl and aryl isocyanates, with the reaction being catalyzed by DBU . These methods highlight the versatility of imidazole derivatives in chemical synthesis and their potential for creating complex molecules.
Molecular Structure Analysis
Imidazole derivatives like this compound have a distinct molecular structure characterized by the presence of a five-membered ring with two nitrogen atoms. The substitution on the imidazole ring, such as the amino group and the methoxyphenyl group, can significantly influence the molecule's reactivity and interaction with other molecules. The molecular structure of these compounds is crucial for their biological activity and their potential use in medicinal chemistry.
Chemical Reactions Analysis
Imidazole derivatives participate in various chemical reactions due to their nucleophilic and electrophilic sites. For example, the reaction of 5-amino-alpha-imino-1H-imidazole-4-acetonitriles with isocyanates leads to the formation of bi-imidazolones through intramolecular cyclization . Additionally, imidazole derivatives can be used as nucleophilic α-amino acid equivalents in asymmetric synthesis, allowing the construction of tetrasubstituted stereogenic centers . These reactions demonstrate the chemical versatility of imidazole derivatives and their utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives like this compound are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups on the imidazole ring can affect the compound's acidity, basicity, solubility, and stability. These properties are essential for the compound's behavior in different environments and its suitability for various applications in chemical research and pharmaceutical development.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has explored the synthesis of novel compounds using derivatives similar to 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile and their potential antimicrobial properties. For instance, Divyaraj Puthran et al. (2019) synthesized Schiff bases using related compounds and found excellent antimicrobial activity in some derivatives, while others showed moderate activity (Puthran et al., 2019).
Anticancer Potential
The derivatives of this compound have been studied for their anticancer properties. Tiwari et al. (2016) conducted a study on derivatives for potential use against human tumor cell lines. Their research highlighted compound 4i with 3-hydroxy-4-methoxyphenyl as having significant GI50 values across various cancer cell lines, suggesting its potential as an anticancer agent (Tiwari et al., 2016).
Corrosion Inhibition
Research by M. Yadav et al. (2016) on pyranopyrazole derivatives, related to this compound, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. Their study revealed high inhibition efficiency, providing insights into the potential industrial applications of these compounds in protecting metals from corrosion (Yadav et al., 2016).
Electrochemical Applications
In the realm of electrochemistry, Zaki et al. (2012) synthesized substituted imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine scaffolds from derivatives similar to this compound. Their study focused on electrochemical evaluations, indicating potential applications in bioreduction and other electrochemical processes (Zaki et al., 2012).
Synthesis of Novel Compounds
Another application area is the synthesis of novel organic compounds. For example, Rahmouni et al. (2014) synthesized new pyrazole and pyrazolopyrimidine derivatives, demonstrating the potential of derivatives of this compound in creating new organic molecules with varied applications, including antibacterial properties (Rahmouni et al., 2014).
Mecanismo De Acción
Target of Action
Small-molecule drugs like this compound typically work by affecting molecular pathways through targeting important proteins .
Mode of Action
Small molecules can affect the function of various proteins, including protein-protein interactions, by forming complexes with their targets .
Biochemical Pathways
Small molecules generally have the ability to influence a variety of biochemical pathways .
Result of Action
The effects of small molecules are typically observed at the molecular and cellular levels .
Propiedades
IUPAC Name |
5-amino-1-(4-methoxyphenyl)imidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-16-9-4-2-8(3-5-9)15-7-14-10(6-12)11(15)13/h2-5,7H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQWYPZAYYCJMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC(=C2N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363117 | |
| Record name | 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155579-43-4 | |
| Record name | 5-amino-1-(4-methoxyphenyl)-1H-imidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032299.png)
![4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3032301.png)




![4-chloro-2,3-dihydro-1H-Pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3032310.png)






